2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRGLRMNQNTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712350 | |
| Record name | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918514-78-0 | |
| Record name | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) is used in the presence of a base and a catalyst . The reaction conditions often involve temperatures ranging from 0°C to 100°C and reaction times from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize high-throughput reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolo[2,3-b]pyridine derivatives with reduced functional groups .
Scientific Research Applications
PDE4B Inhibition
One significant application of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is their role as selective phosphodiesterase 4B (PDE4B) inhibitors. PDE4B is implicated in inflammatory processes and central nervous system (CNS) disorders. Recent studies have identified compounds based on this scaffold that exhibit potent inhibition of PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. These compounds demonstrated significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions, suggesting their potential use in treating inflammatory diseases and CNS disorders .
SGK-1 Kinase Inhibition
Another promising application involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). Compounds derived from this compound have been shown to inhibit SGK-1 kinase activity effectively. This inhibition is relevant for conditions such as chronic renal disease and cardiovascular diseases where SGK-1 plays a critical role in sodium transport and cell proliferation . The therapeutic potential of these compounds includes managing electrolyte balance and mitigating renal damage .
Pesticide Development
The trifluoromethyl group in pyridine derivatives enhances their biological activity, making them suitable candidates for agrochemical applications. Research indicates that trifluoromethylpyridines can serve as effective intermediates in the synthesis of novel pesticides and herbicides. Their unique electronic properties contribute to improved efficacy against pests while potentially reducing environmental impact .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent introduction of the trifluoromethyl group. The structural variations within this class of compounds significantly influence their biological activity.
SAR Insights
A detailed SAR analysis reveals that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can enhance selectivity and potency against targeted enzymes like PDE4B and SGK-1. For instance, substituents at the 2 or 5 positions can markedly affect binding affinity and inhibitory potency .
PDE4B Inhibitors
In a study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 11h emerged as a lead candidate due to its selective inhibition profile against PDE4B with minimal activity on other receptors . This compound's favorable pharmacokinetic properties suggest its potential for further development into a therapeutic agent.
SGK-1 Inhibitors
Another case study highlighted the efficacy of certain derivatives in inhibiting SGK-1 activity in vitro, demonstrating their potential application in treating renal and cardiovascular diseases . The dosage regimen proposed for these compounds suggests a therapeutic window conducive to clinical applications.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Trifluoromethyl-Substituted Pyrrolo[2,3-b]pyridines
The position of the -CF₃ group significantly impacts molecular interactions and biological activity:
- Electronic Effects : The 2-CF₃ group introduces strong electron-withdrawing effects, reducing electron density in the aromatic system compared to 5-CF₃ analogs. This may alter binding to ATP pockets in kinases .
Substituent Variants in Pyrrolo[2,3-b]pyridine Derivatives
- Lipophilicity : The -CF₃ group increases logP compared to polar substituents (e.g., -NH₂), enhancing membrane permeability but risking solubility challenges .
Physicochemical Properties
| Property | 2-CF₃ Derivative | 5-CF₃ Analog | 3-Amino Derivative |
|---|---|---|---|
| logP | ~2.5 (estimated) | 2.1 | 1.3 |
| Solubility (μg/mL) | <10 (predicted) | 15 | 50 |
| pKa (NH) | ~6.8 | 6.5 | 8.2 (basic NH) |
Biological Activity
The compound 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its potential as a therapeutic agent against various diseases.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with trifluoromethylating agents. The introduction of the trifluoromethyl group significantly impacts the compound's electronic properties and biological activity.
Biological Activity Overview
The biological activity of this compound derivatives has been explored primarily in the context of their inhibition of specific enzymes and receptors associated with various diseases.
1. Phosphodiesterase Inhibition
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). For instance, compound 11h exhibited an IC50 value of approximately 0.48 μM against PDE4B, demonstrating significant inhibition of TNF-α release from macrophages under pro-inflammatory stimuli . This suggests a promising role in treating inflammatory conditions.
| Compound | Target | IC50 (μM) | % Inhibition |
|---|---|---|---|
| 11h | PDE4B | 0.48 | 99% at 10 μM |
2. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Another area of interest is the inhibition of FGFRs, which are critical in tumorigenesis. Compound 4h showed potent inhibitory activity against FGFR1-4 with IC50 values ranging from 7 to 712 nM. This compound not only inhibited breast cancer cell proliferation but also induced apoptosis and suppressed migration and invasion in vitro .
| Compound | FGFR Target | IC50 (nM) |
|---|---|---|
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
3. SGK-1 Kinase Inhibition
The compound has also been reported to inhibit SGK-1 kinase activity, which is implicated in various disorders including cancer and metabolic diseases. The inhibition mechanism involves binding to the ATP site of the kinase, thereby blocking its activity .
Case Studies
Several case studies illustrate the biological efficacy of these compounds:
- Inflammation and Autoimmune Disorders : The PDE4B inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold have shown promise in reducing inflammatory cytokine production in models of autoimmune diseases.
- Cancer Therapy : The FGFR inhibitors have been evaluated in preclinical models for breast cancer, demonstrating significant antiproliferative effects and potential for further development as anticancer agents.
Q & A
Q. What are the most efficient synthetic routes for 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves regioselective functionalization of the pyrrolo[2,3-b]pyridine core. For trifluoromethylation at the 2-position, halogenation followed by cross-coupling reactions (e.g., Suzuki-Miyaura with trifluoromethyl boronic acids) is common. For example:
- Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone at room temperature .
- Step 2 : Pd-catalyzed coupling with trifluoromethyl boronic acid under Na₂CO₃ and TPPTS in MeCN/water at 100°C .
Alternative routes include direct trifluoromethylation via radical pathways using Selectfluor® in acetonitrile .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization tools include:
- ¹H/¹⁹F NMR : The trifluoromethyl group shows a distinct singlet near δ -70 ppm in ¹⁹F NMR. Aromatic protons in the pyrrolo[2,3-b]pyridine ring appear as doublets (J ≈ 4–5 Hz) between δ 7.2–8.2 ppm .
- HRMS : Molecular ion peaks ([M+H]⁺) are observed at m/z ≈ 201–203 (C₈H₅F₃N₂⁺) .
- X-ray crystallography : Used to confirm regiochemistry and hydrogen-bonding interactions in solid-state structures .
Q. What biological targets are associated with this scaffold?
- Methodological Answer : this compound derivatives are explored as:
- Kinase inhibitors : FGFR1-3 (IC₅₀ = 7–25 nM), with the trifluoromethyl group enhancing hydrophobic interactions in the ATP-binding pocket .
- Anticancer agents : Derivatives induce apoptosis in mesothelioma models by inhibiting CDK1 and survivin phosphorylation .
- MTH1 inhibitors : Structural analogs disrupt nucleotide metabolism in cancer cells .
Advanced Research Questions
Q. How do substituent effects at the 3- and 5-positions modulate FGFR selectivity?
- Methodological Answer :
- Hydrogen-bond acceptors at C5 : Substituents like methoxyphenyl improve FGFR1 binding (ΔG = -9.8 kcal/mol) by forming hydrogen bonds with Gly485 .
- Hydrophobic groups at C3 : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance selectivity for FGFR1 over FGFR4 (712 nM IC₅₀) by occupying a hydrophobic subpocket .
- Data-driven optimization : Use molecular dynamics (MD) simulations to compare binding poses of analogs (e.g., compound 4h vs. 3f ) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer : Contradictions often arise from divergent assay conditions or substituent positioning. Strategies include:
- Meta-analysis : Compare IC₅₀ values for 2-(trifluoromethyl) derivatives in FGFR1 (7 nM ) vs. CDK1 (1.2 µM ).
- Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
- Crystallography : Resolve ambiguities in binding modes (e.g., trifluoromethyl vs. methyl groups in the hinge region) .
Q. What strategies improve pharmacokinetic properties of this scaffold?
- Methodological Answer :
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at C7 to reduce CYP450-mediated oxidation .
- Solubility : Replace methyl esters with PEGylated moieties (e.g., methyl 2-[(pyrrolo[2,3-b]pyridinyl)oxy]benzoate derivatives) .
- In vivo efficacy : In mesothelioma xenografts, i.p. administration of 3f achieves 58–75% tumor inhibition via enhanced apoptotic signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
